molecular formula C14H11BrN2 B3195632 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole CAS No. 92152-36-8

2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole

Cat. No. B3195632
CAS RN: 92152-36-8
M. Wt: 287.15 g/mol
InChI Key: GXKNXZLRJJKVDG-UHFFFAOYSA-N
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Description

“2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole” is a halogenated heterocycle . It has an empirical formula of C14H11BrN2 and a molecular weight of 287.15 . The compound is solid in form .


Synthesis Analysis

The synthesis of imidazoles, including “this compound”, has been a topic of recent research . The synthesis often involves the formation of bonds during the creation of the imidazole . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole core with a bromophenyl group at the 2-position and a methyl group at the 1-position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazoles like “this compound” often involve the formation of one or more of the heterocycle’s core bonds . The reaction conditions are typically mild enough for the inclusion of a variety of functional groups .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a density of 1.546g/cm3 . It has a boiling point of 446.6ºC at 760 mmHg and a melting point of 242 °C .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has explored the synthesis of various imidazole derivatives, including 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, and their potential as antimicrobial agents. For instance, a study by Narwal et al. (2012) involved synthesizing 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole and testing its antimicrobial properties. Similarly, Hanumantappa et al. (2021) synthesized 1-methyl-2-phenyl/o-tolyl-6-substitutedphenyl 1H-benzo[d]-imidazole derivatives with notable antibacterial activities.

Cancer Research and Therapeutics

In cancer research, various studies have investigated the anti-cancer properties of imidazole derivatives. Karam and Hessoon (2021) prepared compounds including 2-((E)-(1H-benzo[d]imidazol-2-yl)diazenyl)-4-(((4-bromophenyl)imino)methyl)phenol and examined their anti-cancer activities, particularly against breast cancer. Karthikeyan et al. (2017) synthesized a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters, assessing their anti-proliferative effects against various breast cancer cell lines.

Photophysical Properties and Luminescence

The study of the photophysical properties of imidazole derivatives has also been a focus. Lin et al. (2016) synthesized new Ir(III) complexes with 2-(4-bromophenyl)-1H-benzo[d]imidazole ligands, revealing their green luminescence and enhanced thermal stability, which are important for various applications in materials science.

Corrosion Inhibition

Imidazole derivatives have been explored for their potential as corrosion inhibitors. Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives containing 1H-benzo[d]imidazole and evaluated their effectiveness in inhibiting corrosion on mild steel in sulfuric acid, demonstrating their potential in materials protection and maintenance.

Antitubercular Activity

The antitubercular properties of benzimidazole derivatives have been the subject of various studies. Gobis et al. (2015) synthesized a series of novel 1H-benzo[d]imidazole derivatives and analogues and evaluated them for tuberculostatic activity, finding several compounds with excellent activity against Mycobacterium tuberculosis and Mycobacterium bovis.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles like “2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole” is of strategic importance due to their wide range of applications . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

2-(2-bromophenyl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-17-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKNXZLRJJKVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30582066
Record name 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92152-36-8
Record name 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92152-36-8
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Synthesis routes and methods

Procedure details

To a flask were added 3.3 g 2-(2-bromophenyl)-1H-benzimidazole and 100 ml tetrahydrofuran and the mixture was cooled to 10 C under nitrogen. 0.63 g Sodium hydride were added in portions and the reaction mixture was stirred for 20 minutes. 2.0 g Dimethylsulfate were added and the mixture was heated to 22 C for 30 minutes. The mixture was quenched slowly with 100 ml water, extracted with ethyl acetate and then extracted into a 1M hydrochloric acid solution. The solution was washed with ethyl acetate and then basified with 3M sodium hydroxide. Following extraction with ethyl acetate and solvent removal, the solid was dissolved in a hot mixture of 20 ml hexane with 4 ml 2-propanol. After cooling to 5 C, the product was filtered, washed with hexane and dried giving 2.9 g of a white solid.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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